molecular formula C13H15NO3 B7579615 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid

3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid

Cat. No. B7579615
M. Wt: 233.26 g/mol
InChI Key: AWDWPFLWBZJJJY-UHFFFAOYSA-N
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Description

3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid, also known as BTA, is a chemical compound that has drawn the attention of the scientific community due to its potential applications in various fields. BTA is a bicyclic amino acid that contains a tricyclic ring system, which makes it structurally unique compared to other amino acids.

Mechanism of Action

The mechanism of action of 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of anticancer drugs.
Biochemical and Physiological Effects
3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cell proliferation. 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has several advantages for lab experiments, including its unique structure and reactivity, which make it a valuable building block for the synthesis of various organic compounds. However, the synthesis of 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid is complex and requires several steps, which may limit its use in large-scale applications.

Future Directions

There are several future directions for the research on 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid may also be used as a tool for the study of enzyme inhibition and nucleotide biosynthesis, which are important processes in cancer biology. Further research is needed to fully understand the potential of 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid in various fields and to develop new applications for this unique compound.
Conclusion
In conclusion, 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid is a unique and structurally complex compound that has drawn the attention of the scientific community due to its potential applications in various fields. The synthesis of 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid is complex but has been well-established, and 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of apoptosis. 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has potential applications in drug discovery, materials science, and organic synthesis, and further research is needed to fully understand its potential in these fields.

Synthesis Methods

The synthesis of 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid involves several steps, including the preparation of the starting material, the formation of the tricyclic ring system, and the introduction of the carbonyl and amino groups. The most common method for the synthesis of 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. The Diels-Alder reaction is followed by several steps of functional group transformations, including oxidation, reduction, and protection of functional groups, to obtain the final product.

Scientific Research Applications

3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has been shown to have antitumor activity, and it has been investigated as a potential drug candidate for the treatment of cancer. 3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid has also been used as a building block for the synthesis of various organic compounds, including polymers and dendrimers, due to its unique structure and reactivity.

properties

IUPAC Name

3-[bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-14(7-6-12(15)16)13(17)11-8-9-4-2-3-5-10(9)11/h2-5,11H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDWPFLWBZJJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1CC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]propanoic acid

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